[2-(2,4-Dichlorophenoxy)ethyl](propyl)amine

Catalog No.
S3463781
CAS No.
98156-48-0
M.F
C11H15Cl2NO
M. Wt
248.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2,4-Dichlorophenoxy)ethyl](propyl)amine

CAS Number

98156-48-0

Product Name

[2-(2,4-Dichlorophenoxy)ethyl](propyl)amine

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]propan-1-amine

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

InChI

InChI=1S/C11H15Cl2NO/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8,14H,2,5-7H2,1H3

InChI Key

AEXSFFDZEFPDOZ-UHFFFAOYSA-N

SMILES

CCCNCCOC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCNCCOC1=C(C=C(C=C1)Cl)Cl

The compound 2-(2,4-Dichlorophenoxy)ethylamine is a synthetic organic molecule characterized by its unique structure, which includes a dichlorophenoxy group attached to an ethyl chain, further linked to a propyl amine moiety. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and structural properties.

Typical of amines and ethers, including:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Oxidation Reactions: The propyl amine moiety may be oxidized to form corresponding N-oxides or other oxidized derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Research indicates that compounds with similar structural features often exhibit significant biological activities. For instance, derivatives of dichlorophenoxy compounds have been studied for their roles as herbicides and potential therapeutic agents. The biological activity of 2-(2,4-Dichlorophenoxy)ethylamine may include:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Herbicidal Properties: Similar compounds have shown efficacy in weed control.
  • Pharmacological Effects: Possible interactions with neurotransmitter systems due to the amine functionality.

The synthesis of 2-(2,4-Dichlorophenoxy)ethylamine typically involves several steps:

  • Formation of the Dichlorophenoxyethyl Intermediate:
    • Reacting 2,4-dichlorophenol with ethylene oxide in the presence of a base to form 2-(2,4-dichlorophenoxy)ethanol.
  • Alkylation with Propylamine:
    • The intermediate is then reacted with propyl amine under acidic or basic conditions to yield the final product through an alkylation reaction.
  • Purification:
    • The product is purified using techniques such as recrystallization or chromatography.

The compound has potential applications in various fields:

  • Agriculture: As a herbicide or plant growth regulator.
  • Pharmaceuticals: Investigated for use in developing drugs targeting specific biological pathways.
  • Chemical Research: Used as a reference compound in studies exploring structure-activity relationships.

Studies on the interactions of 2-(2,4-Dichlorophenoxy)ethylamine with biological targets are essential for understanding its pharmacodynamics:

  • Target Binding Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Evaluating antimicrobial efficacy and other biological activities through laboratory experiments.
  • In Vivo Studies: Investigating the compound's effects in living organisms to determine its therapeutic potential and safety profile.

Several compounds share structural characteristics with 2-(2,4-Dichlorophenoxy)ethylamine, which may influence their biological activities. Here are some similar compounds:

Compound NameStructure FeaturesNotable Activities
2,4-DichlorophenolHydroxyl group on dichlorobenzeneAntimicrobial, herbicidal
2-(2,4-Dichlorophenoxy)ethanolAlcohol instead of amineHerbicidal
3-(4-Chloro-2-methylphenoxy)propylamineChlorinated phenoxy groupAntimicrobial

Uniqueness

The uniqueness of 2-(2,4-Dichlorophenoxy)ethylamine lies in its specific combination of the dichlorophenoxy group and the propyl amine moiety. This combination may provide distinct biological activities not found in other similar compounds, particularly in terms of herbicidal efficacy and potential therapeutic uses.

XLogP3

4.1

Dates

Modify: 2024-04-15

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